![molecular formula C18H14BrNO5 B2878590 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 431891-56-4](/img/structure/B2878590.png)
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Scientific Research Applications
Kinase Inhibition for Cancer Therapy
This compound incorporates a heterocyclic motif that may act as a kinase inhibitor . Kinase inhibitors are significant in the treatment of cancer as they can interfere with the signaling pathways that promote cell division and survival . The structural features of this compound suggest it could bind to kinases with high affinity, potentially leading to the development of new cancer therapies.
Drug Design and Development
The molecular structure of this compound indicates potential for drug design , particularly due to its conformational flexibility and hinge-binding characteristics . These properties are crucial for creating drugs that can selectively target specific proteins or enzymes within the body, leading to more effective and tailored treatments.
Biological Studies
In biological research, this compound could be used to study protein interactions and enzyme kinetics . Its unique structure allows for the exploration of biochemical pathways, providing insights into the mechanisms of diseases and aiding in the discovery of therapeutic targets .
Synthetic Organic Chemistry
The compound’s structure is relevant for synthetic organic chemistry , where it could serve as a precursor or intermediate in the synthesis of complex molecules. Its bromo and carboxamide groups make it a versatile reagent for various chemical transformations .
Coordination Chemistry
In coordination chemistry, this compound could be used to synthesize coordination compounds with metals, which have applications in catalysis, material science, and medicinal chemistry . The nitrogen-containing ligands in its structure can coordinate to metal ions, forming complexes with unique properties.
Material Science
The compound’s molecular framework could be utilized in material science for the development of novel materials with specific optical, electrical, or mechanical properties. Its structural components might be integrated into polymers or coatings to enhance their functionality .
Mechanism of Action
Target of Action
Similar compounds have been reported to target kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This process is a key part of many cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Mode of Action
It is known that kinase inhibitors often work by binding to the kinase’s active site, thereby preventing the attachment of the phosphate groups to the target molecule . This can lead to changes in the target molecule’s function and potentially inhibit processes such as cell proliferation or signal transduction .
Biochemical Pathways
Kinases play a crucial role in signaling pathways that regulate cellular functions such as cell growth, differentiation, and apoptosis .
Result of Action
As a potential kinase inhibitor, it could inhibit the phosphorylation of target molecules, thereby altering their function and potentially inhibiting processes such as cell proliferation or signal transduction .
properties
IUPAC Name |
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKLMFOHHDMZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide |
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